molecular formula C26H32N4O4 B2552923 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922119-59-3

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Número de catálogo: B2552923
Número CAS: 922119-59-3
Peso molecular: 464.566
Clave InChI: BRHKGHJRNLCKPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in therapeutic contexts.

Synthesis

The synthesis of this compound involves multiple steps that typically include the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amine and acetamide groups. A general synthetic pathway might involve:

  • Formation of the Benzodioxin Core : The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate sulfonyl chlorides under basic conditions to form sulfonamide intermediates.
  • Amine Coupling : Subsequent reactions involve coupling these intermediates with amines derived from tetrahydroquinoline and pyrrolidine to yield the final product.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its effects on specific enzymes and potential therapeutic applications.

Enzyme Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:

Enzyme IC50 Value (µM) Remarks
Acetylcholinesterase (AChE)30Moderate inhibition observed
Butyrylcholinesterase (BChE)25Selective inhibition noted
α-Glucosidase15Significant potential for T2DM treatment

These results suggest that the compound may have therapeutic potential in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme modulation.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in animal models.
  • Anti-inflammatory Properties : Another investigation reported that related benzodioxin compounds demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory conditions.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : By inhibiting AChE and BChE, the compound may enhance cholinergic signaling in the brain, which is beneficial in neurodegenerative conditions.
  • Modulation of Receptor Activity : The structure suggests possible interactions with various receptors involved in pain and inflammation pathways.

Propiedades

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-29-10-4-5-18-15-19(6-8-21(18)29)22(30-11-2-3-12-30)17-27-25(31)26(32)28-20-7-9-23-24(16-20)34-14-13-33-23/h6-9,15-16,22H,2-5,10-14,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHKGHJRNLCKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.